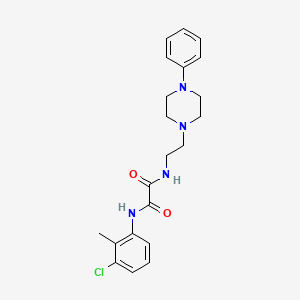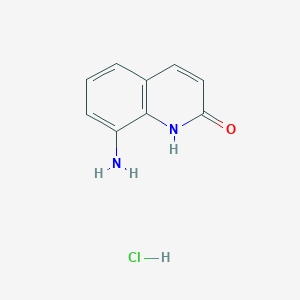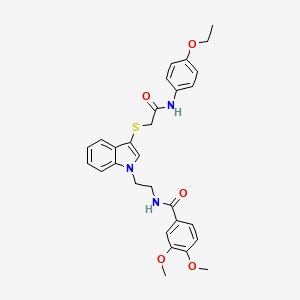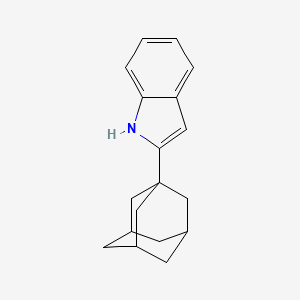![molecular formula C23H18ClN3O3 B2509783 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034273-55-5](/img/structure/B2509783.png)
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple synthetic steps:
Synthesis of intermediates: : The process may start with the synthesis of key intermediates, such as 3-chloropyridine, pyrrolidine, and benzo[c]isoxazole derivatives.
Coupling reactions: : These intermediates are then coupled using appropriate reagents and conditions. For instance, the chloropyridine intermediate may be reacted with a pyrrolidine derivative under suitable conditions to form a pyrrolidinyl chloropyridine intermediate.
Final coupling and formation of the target compound: : The final step involves the coupling of the pyrrolidinyl chloropyridine intermediate with a benzo[c]isoxazole derivative to form the target compound. This step might require specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
The industrial production of this compound would require scalability and optimization of the synthetic routes. Key considerations include:
Raw material availability: : Ensuring a steady supply of the starting materials and intermediates.
Reaction efficiency: : Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: : Implementing efficient purification techniques like recrystallization, chromatography, or distillation to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its reduced forms.
Substitution: : The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced with other nucleophiles.
Coupling reactions: : The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing agents: : Agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Various nucleophiles, such as amines, thiols, or alkoxides, for substitution reactions.
Catalysts: : Catalysts like palladium (Pd) or copper (Cu) compounds for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its biological activities, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: : Explored as a lead compound in drug discovery and development, targeting specific molecular pathways.
作用機序
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors or enzymes: : The compound may bind to specific receptors or enzymes, altering their function.
Modulating signaling pathways: : It may influence cellular signaling pathways, leading to changes in cellular processes.
Inhibiting or activating proteins: : The compound could inhibit or activate proteins involved in disease-related pathways, contributing to its therapeutic potential.
類似化合物との比較
Comparing (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone with similar compounds highlights its uniqueness. Similar compounds might include:
(3-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone derivatives: : These compounds share structural similarities but may differ in biological activity and applications.
Benzo[c]isoxazole derivatives: : Compounds with benzo[c]isoxazole moieties that have varying substituents and properties.
Phenyl-substituted isoxazole compounds: : These compounds may have different substituents on the phenyl ring, leading to diverse chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and chemical properties make it an attractive target for further investigation and development in fields ranging from medicinal chemistry to materials science.
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-13-25-10-8-21(19)29-17-9-11-27(14-17)23(28)16-6-7-20-18(12-16)22(30-26-20)15-4-2-1-3-5-15/h1-8,10,12-13,17H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJAXLBHLMRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2509702.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)



![N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
![N-[3-(dimethylamino)propyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2509717.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
